N-Nitroso-N-methylurethane

Description

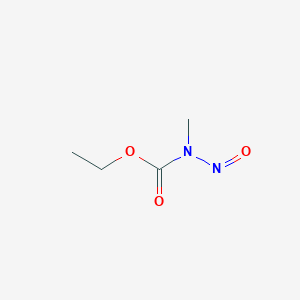

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-methyl-N-nitrosocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-3-9-4(7)6(2)5-8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUBWLYZCDDYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Record name | N-NITROSO-N-METHYLURETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021472 | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitroso-n-methylurethane is a solid., Yellow to pink liquid with a sweet odor; [HSDB] Solid; [CAMEO] Orange liquid; [MSDSonline] | |

| Record name | N-NITROSO-N-METHYLURETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 62-64 °C at 12 mm Hg; 70 °C at 27 mm Hg | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in many common organic solvents, Infinitely soluble in alcohol, ether, benzene, In water, 37,000 mg/L at 25 °C (0.28 M) | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.133 at 20 °C/4 °C | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.18 [mmHg], 1.18 mm Hg at 25 °C /extrapolated (12 mm Hg at 63 °C)/ | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow to pink oil, Light colored liquid | |

CAS No. |

615-53-2 | |

| Record name | N-NITROSO-N-METHYLURETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamic acid, N-methyl-N-nitroso-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-nitrosourethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N-methyl-N-nitroso-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl methylnitrosocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-N-NITROSOURETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741GDM4803 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Foreword: Understanding a Potent Biological Tool

An In-depth Technical Guide to N-Nitroso-N-methylurethane (CAS: 615-53-2)

This compound (NMUN), also known as ethyl N-methyl-N-nitrosocarbamate, is a molecule of significant interest in the realms of oncology, toxicology, and synthetic chemistry. While its historical application as a precursor for diazomethane synthesis has been largely superseded by safer alternatives, its utility as a potent, direct-acting carcinogen in experimental models remains unparalleled.[1][2][3] This guide is designed for the discerning researcher and drug development professional, offering a deep dive into the core properties, mechanisms, applications, and critical safety protocols associated with NMUN. Our narrative moves beyond simple data recitation to explain the causality behind its chemical behavior and biological effects, providing a framework for its responsible and effective use in a research setting.

Core Physicochemical & Stability Profile

A foundational understanding of NMUN begins with its physical and chemical properties. It is a yellow to pink, oily liquid characterized by a sweet odor.[4] Its stability is a critical handling parameter; the compound is sensitive to light, heat, and pH.[4] Spontaneous and potentially explosive decomposition can occur upon heating, particularly if stored above 15°C.[4]

This inherent instability is most pronounced in aqueous solutions, where its decomposition is highly pH-dependent. As the pH becomes more alkaline, the rate of hydrolysis increases dramatically, a property directly linked to its primary chemical application and biological mechanism of action.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 615-53-2 | [1][4] |

| IUPAC Name | Ethyl N-methyl-N-nitrosocarbamate | [4] |

| Molecular Formula | C₄H₈N₂O₃ | [4][5] |

| Molecular Weight | 132.12 g/mol | [4][6] |

| Appearance | Yellow to pink liquid; Solid | [4] |

| Boiling Point | 62-64 °C at 12 mmHg | [4] |

| Density | 1.133 g/cm³ at 20°C | [4] |

| Solubility | Slightly soluble in water; Soluble in Chloroform, Ethyl Acetate, Methanol | [6][7] |

| RCRA Waste No. | U178 | [4][5] |

Table 2: pH-Dependent Aqueous Stability of NMUN at 20°C

| pH | Half-life (hours) | Source |

| 6.0 | 120 | [4] |

| 7.0 | 80 | [4] |

| 8.0 | 17.5 | [4] |

| 9.0 | 0.9 | [4] |

Decomposition Chemistry: The Generation of Diazomethane

The utility of NMUN in organic synthesis stems from its controlled decomposition under basic conditions to generate diazomethane, a valuable but hazardous methylating agent. This reaction is typically performed by treating NMUN with a base, such as potassium hydroxide, in an organic solvent like ether.

The causality is straightforward: the base abstracts a proton, initiating a cascade that eliminates ethanol and carbon dioxide, ultimately releasing the highly reactive diazomethane gas. Although effective, the extreme toxicity and explosive nature of both NMUN and diazomethane have led to the development of safer alternatives, such as Diazald (N-methyl-N-nitroso-p-toluenesulfonamide).

Caption: Mechanism of NMUN-induced DNA alkylation and mutagenesis.

Applications in Preclinical Research

The primary modern application of NMUN is as a reliable tool for inducing tumors in animal models, which is invaluable for studying cancer biology and evaluating novel therapeutics. Its direct-acting nature and high potency allow for precise control over tumor initiation.

-

Organ-Specific Carcinogenesis: The route of administration can influence the site of tumor development. For instance, intravenous or intraperitoneal injections in rodents are frequently used to induce tumors in the forestomach, liver, lungs, and nervous system. [8][9][10]* Modeling Human Cancers: NMUN-induced tumors, such as mammary carcinomas in rats, share histopathological similarities with human cancers, making them relevant models for studying disease progression and testing anti-cancer agents. [11]* Mutagenesis Studies: Due to its specific mechanism of inducing G:C to A:T transitions, NMUN is used in genetic toxicology assays to study DNA repair pathways and screen for anti-mutagenic compounds. [2][12] Table 3: Examples of NMUN-Induced Carcinogenesis in Animal Models

| Species | Route of Administration | Dose | Primary Tumor Site(s) | Reference |

| Syrian Golden Hamster | Intraperitoneal (i.p.) | 30 mg/kg | Forestomach (squamous cell papillomas), Liver | [8][9] |

| FVB-Trp53+/- Mice | Intraperitoneal (i.p.) | 50-75 mg/kg | Thymic Malignant Lymphoma, Lungs | [11] |

| Various (Rat, Mouse, etc.) | Intravenous (i.v.) | Varies | Lungs, Stomach, Liver, Lymphoid Organs, Brain | [10] |

Analytical Methodologies: Detection and Quantification

Accurate quantification of NMUN is essential for experimental reproducibility and safety monitoring. High-Performance Liquid Chromatography (HPLC) is a common and effective method.

Protocol: Reverse-Phase HPLC for NMUN Quantification

This protocol is a self-validating system where consistency in retention time confirms identity and peak area provides quantification against a standard curve.

-

System Preparation:

-

HPLC System: A standard HPLC with a UV detector.

-

Column: C18 Reverse-Phase Column (e.g., Newcrom R1 or equivalent). [5] * Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility). [5]A typical starting gradient could be 30:70 MeCN:H₂O.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength (N-nitroso compounds typically absorb around 330 nm). [13]

-

-

Standard Preparation:

-

Prepare a stock solution of NMUN in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). Perform this step in a certified chemical fume hood with appropriate PPE.

-

Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Sample Analysis:

-

Prepare experimental samples by diluting them to fall within the range of the calibration curve.

-

Inject a fixed volume (e.g., 10 µL) of each standard and sample onto the column.

-

Record the chromatograms.

-

-

Data Interpretation:

-

Identify the NMUN peak based on its retention time, confirmed by running a pure standard.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of NMUN in the experimental samples by interpolating their peak areas on the calibration curve.

-

Critical Safety, Handling, and Decontamination Protocols

NMUN is classified as a potent carcinogen, mutagen, and teratogen and must be handled with extreme caution. [12][14]All work must be conducted within a designated area, inside a certified chemical fume hood, to prevent inhalation and dermal exposure.

Personal Protective Equipment (PPE)

-

Hand Protection: Double nitrile gloves are mandatory. Ensure no skin is exposed between the glove and the lab coat sleeve.

-

Eye Protection: Chemical safety goggles.

-

Body Protection: A lab coat, fully buttoned.

-

Respiratory Protection: A respirator may be required for certain procedures, such as cleaning large spills, or if local ventilation controls are inadequate. [15][16]

Storage & Handling

-

Storage: Store under refrigeration (0-10°C) in a tightly sealed container, protected from light. [7][14]The storage area should be clearly labeled with appropriate hazard warnings.

-

Weighing & Solution Prep: Always conduct in a chemical fume hood over an absorbent, plastic-backed pad to contain any potential spills. [15]* Transport: When moving NMUN, even within the lab, use a sealed, non-breakable secondary container.

Decontamination and Waste Disposal

All materials and surfaces that come into contact with NMUN must be decontaminated or disposed of as hazardous waste. [15] Step-by-Step Inactivation Protocol: [15]1. Prepare Inactivation Solution: Create a solution of 10% sodium thiosulfate and 1% sodium hydroxide in water. Prepare a sufficient quantity to fully submerge or saturate all contaminated items. 2. Decontamination: Inside a chemical fume hood, place contaminated reusable items (e.g., glassware) into the inactivation solution. Ensure all surfaces are in contact with the solution. 3. Soak: Allow items to soak for a minimum of 24 hours. This allows for the complete chemical degradation of any residual NMUN. 4. Rinse: After 24 hours, the decontaminated items can be removed and washed normally. The inactivation solution can typically be poured down the drain with copious amounts of water, but always follow local institutional guidelines. 5. Solid Waste Disposal: All disposable materials (gloves, absorbent pads, etc.) and unused NMUN must be collected in a sealed, labeled hazardous waste container for incineration. [15]

Caption: A self-validating workflow for the safe handling and disposal of NMUN.

Conclusion

This compound is a powerful chemical tool with well-defined properties and a clear mechanism of action. Its role as a direct-acting alkylating agent makes it an indispensable compound for inducing carcinogenesis in controlled research settings, providing vital models for understanding cancer biology and developing new therapies. However, its high toxicity, mutagenicity, and instability demand the utmost respect and adherence to rigorous safety protocols. By understanding the causality behind its chemical reactivity and biological effects, researchers can harness its capabilities effectively while ensuring the safety of themselves and their colleagues. This guide serves as a technical framework to support that endeavor.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12001, this compound. Retrieved from [Link].

-

Likhachev, A. J., Ivanov, M. N., Bresil, H., Planche-Martel, G., Montesano, R., & Margison, G. P. (1983). Carcinogenicity of single doses of N-nitroso-N-methylurea and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues. Cancer Research, 43(2), 829–833. Available at: [Link].

-

Office of Environmental Health Hazard Assessment (1988). This compound. California Environmental Protection Agency. Retrieved from [Link].

-

New Jersey Department of Health (Rev. 2009). Hazard Substance Fact Sheet: N-Nitroso-N-Methylurea. Retrieved from [Link].

-

University of North Texas Health Science Center (2015). Standard Operating Procedures for N-Nitroso-N-methylurea (NMU). Retrieved from [Link].

-

Likhachev, A. J., et al. (1983). Carcinogenicity of Single Doses of N-Nitroso-N-methylurea and N-Nitroso-N-ethylurea in Syrian Golden Hamsters and the Persistence of Alkylated Purines in the DNA of Various Tissues. Cancer Research. Available at: [Link].

-

Taylor & Francis Group. N-Nitroso-N-methylurea – Knowledge and References. Retrieved from [Link].

-

University of Louisville. SOP # 003: Standard Operating Procedure for N-Nitroso-N-methylurea. Retrieved from [Link].

-

SIELC Technologies (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link].

-

Kim, N. W., et al. (2023). Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice. PLOS ONE, 18(1), e0280214. Available at: [Link].

-

Wikipedia. N-Nitroso-N-methylurea. Retrieved from [Link].

-

U.S. Environmental Protection Agency. N-Nitroso-n-methylurea. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12699, N-Methyl-N-nitrosourea. Retrieved from [Link].

-

The Royal Society of Chemistry (2016). A scalable and safe continuous flow procedure for in-line generation of Diazomethane and its precursor MNU. Retrieved from [Link].

-

Reddit (2014). Just made "some" N-Nitroso-N-methylurea the direct precusor to diazomethane. Retrieved from [Link].

Sources

- 1. This compound - OEHHA [oehha.ca.gov]

- 2. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound | C4H8N2O3 | CID 12001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. This compound CAS#: 615-53-2 [amp.chemicalbook.com]

- 7. N-Methyl-N-nitrosourethane | 615-53-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Carcinogenicity of single doses of N-nitroso-N-methylurea and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice | PLOS One [journals.plos.org]

- 12. benchchem.com [benchchem.com]

- 13. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. nj.gov [nj.gov]

- 15. unthealth.edu [unthealth.edu]

- 16. safety.net.technion.ac.il [safety.net.technion.ac.il]

N-Nitroso-N-methylurethane chemical properties

An In-depth Technical Guide to the Chemical Properties of N-Nitroso-N-methylurethane

This guide provides a comprehensive technical overview of this compound (NMU), a compound of significant interest in chemical synthesis and toxicology. As a potent alkylating agent and a historical precursor to diazomethane, a thorough understanding of its chemical properties is paramount for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to explore the causality behind its reactivity, the mechanisms of its biological activity, and the self-validating protocols required for its safe handling.

Introduction: Identity and Significance

This compound, with the CAS Number 615-53-2, is the ethyl ester of methylnitroso-carbamic acid.[1][2] Historically, it was a key laboratory reagent for the synthesis of diazomethane, a versatile methylating agent.[2] However, due to its extreme toxicity and instability, its use has been largely superseded by safer alternatives. Today, its primary relevance is as a research chemical, particularly in the study of carcinogenesis, owing to its potent ability to induce cancer in animal models.[1][2] Its study provides critical insights into the mechanisms of chemical-induced mutagenesis and oncogenesis.

Chemical Structure and Identification

The structure of this compound features a nitroso group attached to a nitrogen atom, which is also bonded to a methyl group and a urethane functional group. This specific arrangement is responsible for its characteristic reactivity.

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

This compound is typically encountered as a yellow to pink or orange liquid with a sweet odor.[1] Its physical state can also be described as a solid.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | ethyl N-methyl-N-nitrosocarbamate | PubChem[1] |

| CAS Number | 615-53-2 | PubChem[1] |

| Molecular Formula | C₄H₈N₂O₃ | PubChem[1] |

| Molecular Weight | 132.12 g/mol | PubChem[1] |

| Appearance | Yellow to pink liquid; Solid | PubChem[1] |

| Odor | Sweet | PubChem[1] |

| Density | 1.133 g/cm³ at 20°C | PubChem[1] |

| Boiling Point | 62-64°C at 12 mmHg; 70°C at 27 mmHg | PubChem[1] |

| Vapor Pressure | 1.18 mm Hg at 25°C | PubChem[1] |

| Water Solubility | 36.99 g/L at 24°C | ChemicalBook[3] |

| Refractive Index | 1.43632 at 20°C/D | PubChem[1] |

Chemical Reactivity and Decomposition

The chemical behavior of this compound is dominated by the lability of the N-nitroso group, which makes it both a useful reagent and a hazardous substance.

Stability and Storage

This compound is an unstable compound.[1] It is sensitive to light, and spontaneous decomposition can occur, particularly upon heating.[1] For this reason, it must be stored under refrigeration (0-10°C) and inert gas.[4] It is critical to note that it may become explosive if stored above 15°C.[1] Its stability in aqueous solutions is highly pH-dependent, with rapid decomposition occurring under alkaline conditions.[1] The reported half-lives at 20°C illustrate this instability:

-

pH 6.0: 120 hours

-

pH 7.0: 80 hours

-

pH 8.0: 17.5 hours

-

pH 9.0: 0.9 hours[1]

Generation of Diazomethane

The most significant reaction of this compound is its decomposition in the presence of a strong base, such as potassium hydroxide (KOH), to generate diazomethane (CH₂N₂). This reaction was a classical method for preparing diazomethane for laboratory use.

Causality of the Reaction: The mechanism is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the urethane. This is the key step that leads to the collapse of the molecule. The subsequent rearrangement and elimination are driven by the formation of highly stable products like nitrogen gas (in the subsequent reaction of diazomethane) and carbonate. The process is exothermic and produces a toxic, explosive gas (diazomethane), necessitating extreme caution.

Figure 2: Workflow for Diazomethane generation from this compound.

Experimental Protocol: In Situ Generation of Diazomethane (Illustrative)

This protocol is provided for educational purposes to illustrate the chemical principles. Due to the extreme hazards, this procedure has been replaced by safer alternatives (e.g., using Diazald®). This experiment should not be performed without extensive safety reviews and appropriate engineering controls.

-

Glassware and Setup: A two-neck, round-bottom flask equipped with a dropping funnel and a condenser is required. All glass joints must be fire-polished and smooth to prevent grinding, which could initiate a detonation of diazomethane. No ground glass joints should be used. The receiving flask for the diazomethane-ether solution must be cooled in an ice bath.

-

Reagents: A solution of this compound in diethyl ether is placed in the dropping funnel. A concentrated aqueous solution of potassium hydroxide is placed in the reaction flask.

-

Reaction: The reaction flask is gently warmed in a water bath to approximately 60-70°C. The this compound solution is added dropwise from the funnel.

-

Causality: The slow, dropwise addition is critical to control the rate of the exothermic reaction and the evolution of the gaseous diazomethane product. The warming provides the activation energy but must be carefully controlled to prevent uncontrolled decomposition.

-

-

Distillation: As diazomethane forms, it co-distills with the ether solvent. The condenser cools the vapor, and the yellow diazomethane-ether solution collects in the chilled receiving flask.

-

Causality: Co-distillation immediately removes the explosive product from the reaction mixture, preventing the buildup of a dangerous concentration. The ice bath keeps the collected solution cold to enhance stability.

-

-

Neutralization: The resulting diazomethane solution is typically used immediately for subsequent reactions, such as the esterification of carboxylic acids.

Toxicology and Carcinogenicity: The Alkylating Mechanism

This compound is recognized as a potent carcinogen.[1][5] It is listed by the California Office of Environmental Health Hazard Assessment (OEHHA) as a chemical known to cause cancer.[2] Its toxicity is not due to the intact molecule but to its decomposition products.

Mechanism of Action: In biological systems, this compound can decompose to form a highly reactive electrophilic species, a methyldiazonium ion (CH₃N₂⁺) or a related methyl cation equivalent. This electrophile readily attacks nucleophilic sites on biological macromolecules, most significantly the bases within DNA.[1]

The primary mode of DNA damage is methylation.[1] The main reaction product is 7-methylguanine, with other adducts like 3-methyladenine also being formed.[1] Methylation at the O⁶ position of guanine is particularly mutagenic, as it can lead to mispairing with thymine instead of cytosine during DNA replication. If not repaired by cellular machinery, this results in a G:C to A:T transition mutation, a permanent alteration of the genetic code that can lead to the initiation of cancer.

Figure 3: Carcinogenic mechanism of this compound via DNA alkylation.

Safety, Handling, and Disposal

Given its instability and high toxicity, this compound must be handled with extreme caution as a carcinogen.[1][4]

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile) is mandatory.

-

Eye Protection: Chemical safety goggles and a face shield must be worn.

-

Lab Coat: A designated lab coat, preferably disposable, should be used.

-

Respiratory Protection: All work must be conducted in a certified chemical fume hood to prevent inhalation of the volatile and toxic compound.[4]

Handling and Storage

-

Store refrigerated (0-10°C) in a tightly closed container under an inert atmosphere.[4]

-

Do not handle until all safety precautions have been read and understood.[4]

-

Do not eat, drink, or smoke in the work area.[4]

Spill and Emergency Response

-

Spill: Evacuate the area. Eliminate all ignition sources. Do not touch spilled material unless wearing appropriate PPE.[1] Absorb with an inert material and collect in a sealed container for hazardous waste disposal.

-

Exposure:

Waste Disposal

All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Chemical inactivation procedures, similar to those for other nitrosamides, may involve treatment with a sodium thiosulfate solution under basic conditions, but this must be validated and performed by trained personnel.

References

-

This compound | C4H8N2O3 | CID 12001. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. OEHHA, California Office of Environmental Health Hazard Assessment. [Link]

-

N-Nitroso-N-Methyl Urea (NMU) 684-93-5. NSR laboratories Pvt. Ltd. [Link]

-

N-NITROSO-N-METHYLUREA HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

N-Nitroso-n-methylurea. U.S. Environmental Protection Agency (EPA). [Link]

-

N-Nitroso-N-methylurea. Wikipedia. [Link]

-

This compound: a potent carcinogen. PubMed, National Library of Medicine. [Link]

Sources

- 1. This compound | C4H8N2O3 | CID 12001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - OEHHA [oehha.ca.gov]

- 3. This compound CAS#: 615-53-2 [amp.chemicalbook.com]

- 4. N-Methyl-N-nitrosourethane | 615-53-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound: a potent carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of N-Nitroso-N-methylurethane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of N-Nitroso-N-methylurethane (NMU), a potent alkylating agent widely utilized in experimental oncology and toxicology. Moving beyond a superficial summary, this document delves into the chemical intricacies of NMU's activation, its interaction with cellular macromolecules, and the subsequent biological sequelae that define its role as a powerful carcinogen and mutagen. The insights provided herein are intended to equip researchers with the foundational knowledge required to effectively leverage NMU in preclinical research and to understand the broader implications of exposure to N-nitroso compounds.

I. The Chemical Identity and Activation of a Potent Alkylating Agent

This compound, also known as N-Methyl-N-nitrosourea (MNU), is a small, highly reactive molecule with the chemical formula C₂H₅N₃O₂.[1] Its notoriety in the scientific community stems from its robust ability to induce tumors in a wide range of tissues in laboratory animals, making it an invaluable tool for modeling human cancers.[2] The carcinogenic and mutagenic properties of NMU are intrinsically linked to its function as a direct-acting alkylating agent.[2]

A point of clarification is often needed regarding its activation. While many carcinogens require metabolic activation by enzymes such as the cytochrome P450 system, NMU is considered a direct-acting agent because it can spontaneously decompose under physiological conditions to form a highly reactive electrophile.[2][3] This decomposition does not strictly require enzymatic catalysis, rendering it reactive in a variety of biological contexts.[3] However, it is noteworthy that some studies suggest that cytochrome P450 enzymes can be involved in the metabolism of N-nitrosoureas, which may influence their biological activity in specific tissues.

The critical step in NMU's mechanism of action is its decomposition to the methyldiazonium ion (CH₃N₂⁺), the ultimate methylating species.[2][3] This process is initiated by the deprotonation of the carbamoyl group under physiological pH.[3]

Caption: Spontaneous decomposition of NMU to the reactive methyldiazonium ion.

II. The Molecular Scars: DNA Alkylation and Adduct Formation

The highly electrophilic methyldiazonium ion readily attacks nucleophilic sites on cellular macromolecules, with DNA being the most critical target for its mutagenic and carcinogenic effects. The transfer of a methyl group to DNA bases results in the formation of various DNA adducts.

The most extensively studied and arguably most significant of these is O⁶-methylguanine (O⁶-meG) .[4] This adduct is highly mutagenic because it can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[5] The persistence of O⁶-meG in DNA is a critical determinant of the carcinogenic potential of NMU.

Beyond O⁶-meG, NMU can methylate other sites on DNA bases, leading to a spectrum of adducts, including:

-

7-methylguanine (7-meG)

-

3-methyladenine (3-meA)

-

O⁴-methylthymine (O⁴-meT)

-

Phosphate-triesters

While 7-meG is often the most abundant adduct, it is generally considered less mutagenic than O⁶-meG. However, 3-meA can be cytotoxic as it can block DNA replication. The formation of these various adducts creates a complex landscape of DNA damage that the cell must address.

III. The Cellular Response to NMU-Induced Damage: A Battle for Genomic Integrity

The introduction of DNA adducts by NMU triggers a complex and multifaceted cellular response aimed at mitigating the damage and preserving genomic stability. This response encompasses DNA repair mechanisms, cell cycle checkpoints, and, in cases of overwhelming damage, programmed cell death (apoptosis).

A. DNA Repair: The First Line of Defense

Cells have evolved sophisticated DNA repair pathways to counteract the deleterious effects of alkylating agents. The primary mechanism for repairing O⁶-meG is through the action of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT) . MGMT directly transfers the methyl group from O⁶-meG to one of its own cysteine residues in a stoichiometric, "suicide" reaction. The activity of MGMT is therefore a critical factor in determining cellular sensitivity to NMU.

Other DNA repair pathways, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER) , are involved in the removal of other methylated bases.

B. Cell Cycle Checkpoints and Apoptosis: Guardians of Genomic Fidelity

When DNA damage is extensive, the cell activates cell cycle checkpoints to halt proliferation and provide time for repair. Key players in this process are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) .[6] These kinases are activated in response to DNA damage and initiate signaling cascades that lead to the phosphorylation and activation of downstream effectors, such as Chk1 and Chk2, which in turn regulate cell cycle progression.[7]

If the DNA damage is irreparable, the cell may initiate apoptosis to eliminate the damaged cell and prevent the propagation of mutations.

C. Perturbation of Cellular Signaling Pathways

NMU has been shown to modulate various intracellular signaling pathways, contributing to its carcinogenic effects. One notable example is the Nuclear Factor-kappa B (NF-κB) pathway . Studies have demonstrated that NMU can increase the activity of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[4]

Caption: Cellular response pathways to NMU-induced DNA damage.

IV. Experimental Protocols: Harnessing NMU in Research

The consistent and potent carcinogenic activity of NMU has made it a cornerstone of in vivo and in vitro cancer research.

A. In Vivo Carcinogenesis Model: Induction of Mammary Tumors in Rats

This protocol outlines a standard procedure for inducing mammary tumors in female rats, a widely used model for studying breast cancer.

Materials:

-

This compound (NMU)

-

0.9% NaCl solution, acidified to pH 5.0 with acetic acid

-

Female Sprague-Dawley or Wistar-Furth rats (50-60 days old)

-

Sterile syringes and needles

Procedure:

-

Preparation of NMU Solution: Immediately before use, dissolve NMU in the acidified 0.9% NaCl solution to a final concentration of 10 mg/mL. NMU is unstable in aqueous solutions, so fresh preparation is critical.

-

Animal Dosing: Administer a single intraperitoneal (i.p.) injection of NMU at a dose of 50 mg/kg body weight.

-

Tumor Monitoring: Palpate the rats weekly to detect the appearance of mammary tumors. Record the date of appearance, location, and size of each tumor.

-

Endpoint: The experiment can be terminated at a predetermined time point, or when tumors reach a specific size, in accordance with institutional animal care and use guidelines.

Quantitative Data from NMU-Induced Mammary Carcinogenesis in Rats:

| Rat Strain | NMU Dose (mg/kg) | Tumor Incidence (%) | Average Tumor Latency (days) |

| Sprague-Dawley | 50 | ~100 | 86 |

| BUF/N | 50 | 89 | 77 |

| F344 | 50 | 89 | 94 |

Data compiled from various studies. Latency can vary based on experimental conditions.[8]

B. In Vitro Cytotoxicity Assay: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of NMU on cultured cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium

-

NMU

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

NMU Treatment: Prepare serial dilutions of NMU in complete culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve NMU).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of NMU that inhibits cell growth by 50%).

IC₅₀ Values of NMU in Cancer Cell Lines:

| Cell Line | Cancer Type | IC₅₀ Value (µM) |

| HeLa S3 | Cervical Cancer | > 100 |

IC₅₀ values can vary significantly depending on the cell line and experimental conditions.[8]

Caption: General experimental workflows for in vivo and in vitro studies with NMU.

V. Conclusion: A Versatile Tool for Mechanistic Insights

This compound remains an indispensable tool in cancer research. Its well-characterized mechanism of action, centered on its ability to directly alkylate DNA and induce mutagenic lesions, provides a robust platform for investigating the fundamental processes of carcinogenesis. By understanding the intricacies of its chemical activation, its interaction with DNA, and the subsequent cellular responses, researchers can more effectively design and interpret experiments aimed at elucidating the molecular drivers of cancer and developing novel therapeutic and preventative strategies. This guide serves as a foundational resource for both seasoned investigators and those new to the field, fostering a deeper appreciation for the complex interplay between chemical carcinogens and cellular systems.

VI. References

-

Histological analysis of low dose NMU effects in the rat mammary gland. PubMed Central. [Link]

-

Parameters of NMU-induced mammary tumors in rats of the different diet... - ResearchGate. [Link]

-

ras gene mutations are absent in NMU-induced mammary carcinomas from aging rats - Oxford Academic. [Link]

-

NMU-induced mammary carcinogenesis in female rats is influenced by repeated psychoemotional stress - PubMed. [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. [Link]

-

N-Nitroso-N-methylurea - Wikipedia. [Link]

-

Detection of adducts arising from human exposure to N-nitroso compounds - PubMed - NIH. [Link]

-

Incidence of palpable tumors as a function of time after NMU injection. - ResearchGate. [Link]

-

N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem. [Link]

-

How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - AURA. [Link]

-

Double-stranded DNA showing the sites of DNA adduct formation including... - ResearchGate. [Link]

-

N-Nitroso-N-methylurea - Wikipedia. [Link]

-

DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - NIH. [Link]

-

Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies - PubMed. [Link]

-

Methods for the Detection of DNA Adducts | Request PDF - ResearchGate. [Link]

-

N-Nitroso-n-methylurea | EPA. [Link]

-

ATM acts downstream of ATR in the DNA damage response signalling of bystander cells. [Link]

-

DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis - PubMed. [Link]

-

Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke - MDPI. [Link]

-

DNA adduct and mutational profiles reveal a threshold of cellular defenses against N-nitrosodimethylamine administered to mice i - bioRxiv. [Link]

-

Methods for the Detection of DNA Adducts | Springer Nature Experiments. [Link]

-

DNA damage-induced ATM- and Rad-3-related (ATR) kinase activation in non-replicating cells is regulated by the XPB subunit of transcription factor IIH (TFIIH) - PMC - NIH. [Link]

-

ATR-dependent phosphorylation and activation of ATM in response to UV treatment or replication fork stalling - NIH. [Link]

-

The role of ATM and ATR in DNA damage-induced cell cycle control - PubMed. [Link]

-

Formation of N-nitroso-N-methylurea in various samples of smoked/dried fish, fish sauce, seafoods, and ethnic fermented/pickled vegetables following incubation with nitrite under acidic conditions - PubMed. [Link]

-

Ataxia-telangiectasia mutated (ATM)-dependent activation of ATR occurs through phosphorylation of TopBP1 by ATM - PubMed. [Link]

Sources

- 1. Detection of adducts arising from human exposure to N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]

- 6. The role of ATM and ATR in DNA damage-induced cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATR-dependent phosphorylation and activation of ATM in response to UV treatment or replication fork stalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

N-Nitroso-N-methylurethane DNA alkylating agent

<_ _> An In-depth Technical Guide to N-Nitroso-N-methylurethane (NMU) as a DNA Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (NMU), also known as N-Methyl-N-nitrosourea (MNU), is a potent, direct-acting alkylating agent widely utilized in experimental oncology and genetic toxicology.[1] Its high reliability as a carcinogen, mutagen, and teratogen stems from its ability to transfer a methyl group to nucleobases within DNA, primarily inducing AT:GC transition mutations.[2] This guide provides a comprehensive technical overview of NMU, detailing its chemical properties, mechanism of DNA alkylation, and its critical role in creating animal models of carcinogenesis. Furthermore, it offers field-proven insights into experimental protocols, safety and handling procedures, and analytical methods for the detection of NMU-induced DNA adducts. This document is intended to serve as a vital resource for researchers leveraging NMU to investigate the molecular underpinnings of cancer and to evaluate novel therapeutic and preventative strategies.

Introduction: The Significance of this compound in Modern Research

This compound is a powerful tool in the arsenal of cancer researchers and toxicologists. Unlike many carcinogens that require metabolic activation, NMU is a direct-acting agent, meaning it can exert its mutagenic effects without prior enzymatic conversion in the body.[3][4] This property, combined with its short half-life, allows for precise and reproducible induction of carcinogenesis in experimental models.[3]

The primary utility of NMU lies in its capacity to reliably induce tumors in a variety of animal models, closely mimicking the histopathology and hormone dependence of human cancers.[3][5] The NMU-induced rat mammary carcinoma model, for instance, is a cornerstone for studying breast cancer because it mirrors human breast disease, particularly estrogen receptor-positive (ER-positive) subtypes.[6][7] This makes it an invaluable platform for screening the efficacy of potential cancer-suppressing agents and for investigating the mechanisms of tumor initiation and progression.[7]

Physicochemical Properties and Stability

A thorough understanding of NMU's chemical and physical characteristics is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C2H5N3O2 | [8] |

| Molecular Weight | 103.08 g/mol | [8][9] |

| Appearance | Pale yellow crystals or light yellow moist powder | [9][10] |

| Odor | Sweet | [11] |

| Melting Point | 255°F (decomposes) | [9] |

| Solubility | Insoluble in water; Soluble in Chloroform, Ethyl Acetate, Methanol | [9][12] |

| Stability | Unstable; sensitive to light, humidity, and heat. May become explosive if stored above 15°C. | [9][11] |

NMU's stability is highly pH-dependent in aqueous solutions. At alkaline pH, it decomposes to diazomethane, which is also an alkylating agent.[11] The half-life of NMU in solution decreases significantly as the pH increases.[11]

The Core Mechanism: DNA Alkylation by NMU

The carcinogenicity of NMU is a direct consequence of its ability to act as a DNA alkylating agent.[2][13] The process does not require metabolic activation, allowing the compound to directly interact with cellular macromolecules.[3][14]

Generation of the Reactive Intermediate

Upon entering a biological system, NMU spontaneously decomposes to form a reactive electrophilic intermediate, the methyldiazonium ion. This intermediate is the ultimate methylating species responsible for the compound's genotoxicity.[1][4]

Caption: Spontaneous decomposition of NMU to its reactive intermediate.

Formation of DNA Adducts

The highly reactive methyldiazonium ion readily attacks nucleophilic sites on DNA bases. This covalent binding results in the formation of DNA adducts, which are alterations to the DNA structure.[15] While several adducts can be formed, the alkylation at the O6-position of guanine (O6-methylguanine) is considered a critical promutagenic lesion.[8][14] Other sites of methylation include the N7 position of guanine and the N3 position of adenine.[16]

Caption: NMU-mediated DNA alkylation and adduct formation.

Mutagenesis and Carcinogenesis

The formation of O6-methylguanine is particularly significant because it can mispair with thymine instead of cytosine during DNA replication. If this lesion is not repaired, it leads to a G:C to A:T transition mutation in the subsequent round of replication.[2] The accumulation of such mutations in critical genes, such as oncogenes (e.g., ras) and tumor suppressor genes, can disrupt normal cell cycle control and apoptosis, ultimately leading to uncontrolled cell proliferation and tumor development.[3][8]

Applications in Carcinogenesis Research

NMU is a versatile tool for inducing a wide range of tumors in various animal models, making it indispensable for studying the mechanisms of cancer and for preclinical drug development.

Table 2: Common NMU-Induced Cancer Models

| Animal Model | Target Organ(s) | Key Features | References |

| Rat | Mammary Gland | High incidence of ER/PgR-positive tumors, mimicking human luminal A breast cancer. | [6][7] |

| Stomach | Reliable induction of gastric carcinomas. | [5] | |

| Forestomach | Squamous cell papillomas. | [16][17] | |

| Mouse | Lung, Stomach, Liver, Lymphoid Organs, Brain | Broad spectrum of tumor induction. | [5] |

| Hamster | Forestomach, Liver | Induction of squamous cell papillomas and liver tumors. | [16][17] |

The age of the animal at the time of NMU administration can significantly influence tumor susceptibility and incidence. For example, sexually maturing rats are generally more susceptible to mammary carcinogenesis than adult rats.[18]

Experimental Protocols: A Practical Guide

The following protocols are provided as a general framework. Researchers must adapt these procedures to their specific experimental design and adhere to their institution's safety guidelines.

Preparation of NMU Solution

CAUTION: NMU is a potent carcinogen and should be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE).[19][20]

Materials:

-

This compound (NMU) powder

-

Citrate buffer (pH 4.5) or 0.9% saline solution

-

Sterile vials

-

Absorbent pads

-

Chemically resistant gloves, lab coat, eye protection, respirator[20]

Procedure:

-

Work exclusively within a certified chemical fume hood.[20]

-

Cover the work surface with an absorbent pad, securing the edges with tape.[20]

-

Carefully weigh the required amount of NMU powder.

-

Dissolve the NMU in the appropriate volume of citrate buffer or saline to achieve the desired concentration.[5][8]

-

Ensure the solution is completely dissolved before use.

-

Prepare the solution fresh before each use, as NMU is unstable in solution.

Administration of NMU to Rodents (Example: Mammary Carcinogenesis Model)

Materials:

-

Prepared NMU solution

-

Female rats (e.g., Sprague-Dawley or Wistar-Furth), typically 21-50 days of age[3][7][8]

-

Appropriate syringes and needles

-

Animal restraints

-

Sharps container

Procedure:

-

Animal handling and injections should be performed by trained personnel.

-

The route of administration can be intraperitoneal (i.p.) or intravenous (i.v.).[7][8]

-

A common dosage for mammary tumor induction is 50-70 mg/kg body weight.[3][7]

-

Administer the NMU solution to the rats. For some protocols, a second injection may be given on an alternate day.[7]

-

Dispose of all needles and syringes in a designated sharps container immediately after use. Do not recap needles.[20]

-

Monitor the animals regularly for tumor development by palpation, typically twice a week.[7]

Safety, Handling, and Decontamination

Due to its hazardous nature, strict safety protocols must be followed when working with NMU.[19]

-

Personal Protective Equipment (PPE): Always wear chemically resistant gloves, a lab coat, eye protection, and a respirator when handling NMU.[20]

-

Ventilation: All work with NMU, including solution preparation and animal injections, must be conducted in a certified chemical fume hood.[20]

-

Waste Disposal: All disposable materials contaminated with NMU, including gloves, absorbent pads, and unused solutions, must be collected and disposed of as hazardous waste.[20][21]

-

Decontamination: Reusable glassware and other non-porous materials can be decontaminated by soaking in a solution of 10% sodium thiosulfate and 1% sodium hydroxide for 24 hours within a chemical fume hood.[20]

-

Spill Response: In case of a spill, isolate the area and follow your institution's hazardous material spill response procedures.

Analytical Methods for Detection of NMU and its DNA Adducts

The detection and quantification of DNA adducts are crucial for understanding the mechanisms of carcinogenesis and for biomonitoring studies.[22]

Table 3: Methods for DNA Adduct Analysis

| Method | Principle | Advantages | Disadvantages |

| ³²P-Postlabeling | Enzymatic digestion of DNA, enrichment of adducted nucleotides, and labeling with ³²P-ATP, followed by chromatography. | High sensitivity, does not require prior knowledge of the adduct structure. | Use of radioactivity, can be labor-intensive. |

| Mass Spectrometry (LC-MS/MS) | Separation of digested DNA by liquid chromatography followed by detection and quantification based on mass-to-charge ratio. | High specificity and sensitivity, provides structural information. | Requires sophisticated instrumentation and expertise. |

| Immunoassays (ELISA) | Use of antibodies specific to a particular DNA adduct for detection and quantification. | High throughput, can be cost-effective. | Requires a specific antibody for each adduct, may have cross-reactivity issues. |

The choice of method depends on the specific research question, the expected level of adducts, and the available resources.[22][23]

Conclusion and Future Perspectives

This compound remains an invaluable tool for researchers in oncology and toxicology. Its ability to directly and reliably induce tumors that mimic human disease provides a robust platform for investigating the fundamental mechanisms of cancer and for the preclinical evaluation of new therapies. As analytical techniques become more sensitive, our understanding of the complex interplay between NMU-induced DNA damage, cellular repair pathways, and carcinogenesis will continue to deepen.[24][25] Future research will likely focus on leveraging these models to explore the tumor microenvironment, the role of the immune system in carcinogenesis, and the development of personalized medicine approaches. Adherence to stringent safety protocols is essential to ensure the responsible and effective use of this potent research chemical.

References

- Waste Disposal | NMU Safety Department. (n.d.). Northern Michigan University.

- Chan, M. M., Lu, Y., & Polly, P. (2006). Gene expression profiling of NMU-induced rat mammary tumors: cross species comparison with human breast cancer. PubMed.

- Environmental Safety Hazards | NMU Safety Department. (n.d.). Northern Michigan University.

- Zhang, R., Haag, J. D., & Gould, M. N. (1998). ras gene mutations are absent in NMU-induced mammary carcinomas from aging rats. Oxford Academic.

- N-Nitroso-N-methylurea. (n.d.). MedchemExpress.com.

- This compound | C4H8N2O3 | CID 12001. (n.d.). PubChem.

- n-nitroso-n-methylurea - Report. (n.d.). CAMEO Chemicals | NOAA.

- N-Nitroso-N-methylurea. (n.d.). Wikipedia.

- Evaluation of NMU-Induced Breast Cancer Treated with Sirolimus and Sunitinib on Breast Cancer Growth. (2020). PMC - NIH.

- N-NITROSO-N-METHYLUREA HAZARD SUMMARY. (n.d.). NJ.gov.

- Home | NMU Safety Department. (n.d.). Northern Michigan University.

- Experimental Murine Models for Colorectal Cancer Research. (2022). MDPI.

- Histological analysis of low dose NMU effects in the rat mammary gland. (2007). PubMed Central.

- N-Nitroso-n-methylurea. (n.d.). EPA.

- Safety Policies | NMU Safety Department. (n.d.). Northern Michigan University.

- Standard Operating Procedures for N-Nitroso-N-methylurea (NMU). (2015). University of Louisville.

- N-Nitroso-N-methylurea – Knowledge and References. (n.d.). Taylor & Francis.

- Manual - Faculty of Science. (n.d.). Nelson Mandela University.

- Moon, K. Y. (2010). N-nitroso-N-methylurea and N-nitroso-N-ethylurea induce upregulation of cellular NF-kappa B activity through protein kinase C-dependent pathway in human malignant keratinocytes. PubMed.

- Alkylating Agents. (2016). Oncohema Key.

- n-Nitroso-n-Methylurea. (1987). OEHHA - CA.gov.

- Formation, Repair, and Genotoxic Properties of Bulky DNA Adducts Formed from Tobacco-Specific Nitrosamines. (n.d.). NIH.

- This compound CAS#: 615-53-2. (n.d.). ChemicalBook.

- N-Nitroso-N-methylurea (NMU)|High-Purity Carcinogen Research. (n.d.). Benchchem.

- Mechanisms of action of N-nitroso compounds. (1989). PubMed.

- Alkylation of DNA and carcinogenicity of N-nitroso compounds. (1980). PubMed - NIH.

- How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. (n.d.). Liv Hospital.

- Formation and repair of tobacco carcinogen-derived bulky DNA adducts. (2010). PubMed - NIH.

- This compound. (1988). OEHHA - CA.gov.

- Formation, Repair, and Genotoxic Properties of Bulky DNA Adducts Formed from Tobacco-Specific Nitrosamines. (2012). Semantic Scholar.

- Carcinogen-DNA Adduct Formation and DNA Repair. (n.d.). CDC Stacks.

- Carcinogenicity of Single Doses of N-Nitroso-N-methylurea and N-Nitroso-N-ethylurea in Syrian Golden Hamsters and the Persistenc. (n.d.). SciSpace.

- Carcinogenicity of single doses of N-nitroso-N-methylurea and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues. (1983). PubMed.

- Formation and Repair of Tobacco Carcinogen-Derived Bulky DNA Adducts. (2010). PMC.

- Methods for the detection of DNA adducts. (2012). PubMed.

- Methods for Testing Compounds for DNA Adduct Formation. (2000). PubMed.

- Methods of DNA adduct determination and their application to testing compounds for genotoxicity. (2000). PubMed.

- A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. (2025). PubMed.

- nitrosomethylurea. (n.d.). Organic Syntheses Procedure.

- Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts. (2020). MDPI.

- This compound. (n.d.). Semantic Scholar.

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]

- 3. Histological analysis of low dose NMU effects in the rat mammary gland - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Gene expression profiling of NMU-induced rat mammary tumors: cross species comparison with human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of NMU-Induced Breast Cancer Treated with Sirolimus and Sunitinib on Breast Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. epa.gov [epa.gov]

- 11. This compound | C4H8N2O3 | CID 12001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound CAS#: 615-53-2 [amp.chemicalbook.com]

- 13. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 14. Alkylation of DNA and carcinogenicity of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. scispace.com [scispace.com]

- 17. Carcinogenicity of single doses of N-nitroso-N-methylurea and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. nj.gov [nj.gov]

- 20. unthealth.edu [unthealth.edu]

- 21. Waste Disposal | NMU Safety Department [nmu.edu]

- 22. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Formation, Repair, and Genotoxic Properties of Bulky DNA Adducts Formed from Tobacco-Specific Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Formation and Repair of Tobacco Carcinogen-Derived Bulky DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mutagenic Potential of N-Nitroso-N-methylurethane (NMUT)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso-N-methylurethane (NMUT), also known as N-Methyl-N-nitrosourethane, is a potent alkylating agent recognized for its significant mutagenic and carcinogenic properties. This technical guide provides a comprehensive analysis of the core mechanisms driving NMUT's genotoxicity, outlines field-proven methodologies for its assessment, and discusses the cellular responses to the DNA damage it induces. NMUT serves as a classic model compound in genetic toxicology for understanding how chemical structure translates to mutagenic activity. Its primary mode of action involves the generation of a reactive methyldiazonium ion, which readily methylates DNA nucleobases. The formation of specific adducts, particularly O⁶-methylguanine (O⁶-meG), is a critical initiating event for the G:C to A:T transition mutations that characterize its mutagenic signature. Understanding the mutagenic potential of NMUT and related N-nitroso compounds is crucial for risk assessment and ensuring the safety of pharmaceuticals and other chemical products.

Section 1: The Chemistry of a Pro-Mutagen: Activation and Reactivity

This compound (CAS No. 615-53-2) is an N-nitroso compound that, unlike some nitrosamines, does not require cytochrome P450-mediated enzymatic bioactivation to exert its mutagenic effects.[1][2] Its genotoxicity stems from its inherent chemical instability under physiological conditions.

NMUT undergoes spontaneous decomposition, a process that can be catalyzed by esterases, to yield a highly reactive electrophilic intermediate. This decomposition pathway generates the methyldiazonium ion (CH₃N₂⁺), the ultimate alkylating species responsible for its interaction with biological macromolecules like DNA.[3][4] The reactivity of this ion makes NMUT a direct-acting mutagen, capable of inducing genetic alterations without prior metabolic processing.[3]

Metabolic Activation Pathway

The conversion of NMUT to its ultimate mutagenic form is a critical process. The following diagram illustrates this spontaneous decomposition pathway.

Caption: Key steps in the enhanced Ames test for N-nitroso compounds.

Detailed Protocol: Enhanced Ames Test (Pre-incubation Method)

-

Preparation of Bacterial Strains: Inoculate cultures of appropriate Salmonella typhimurium strains (e.g., TA100 and TA1535, which detect base-pair substitutions) and grow overnight to reach a specific cell density.

-

Preparation of S9 Mix: Prepare a post-mitochondrial supernatant (S9 fraction) from the livers of rodents (hamsters are often preferred for nitrosamines) previously treated with enzyme inducers (e.g., a combination of phenobarbital and β-naphthoflavone). T[5][6]he S9 fraction contains cytochrome P450 enzymes that can metabolize pro-mutagens. W[7]hile NMUT is a direct-acting mutagen, the inclusion of S9 is standard practice to detect any potential metabolic modulation of its activity.

-

Exposure: In a test tube, combine the bacterial culture, varying concentrations of NMUT dissolved in a suitable solvent, and the S9 mix (or a buffer for the non-activated condition). Include a negative control (solvent only) and a positive control (a known mutagen for the specific strain).

-

Pre-incubation: Incubate this mixture at 37°C with shaking for a defined period, typically 30 minutes, to allow for interaction between the chemical and the bacteria. 5[8]. Plating: Mix the contents of each tube with molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions necessary for mutation fixation) and pour it onto minimal glucose agar plates.

-

Incubation: Incubate the plates inverted at 37°C for 48 to 72 hours.

-

Scoring and Analysis: Count the number of visible revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants that is at least double the background count of the negative control.

Section 5: Carcinogenicity and Regulatory Context

The mutagenic activity of NMUT is strongly correlated with its carcinogenic potential. It is a potent, multi-species carcinogen, inducing tumors in mice, rats, hamsters, and guinea pigs at various sites. T[9][10]he International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B agent, meaning it is "possibly carcinogenic to humans." S[4][9]imilarly, the National Toxicology Program (NTP) lists related N-nitroso compounds as "reasonably anticipated to be a human carcinogen."

[11][12]For professionals in drug development, understanding the mutagenic potential of N-nitroso impurities is a critical regulatory requirement. The presence of such impurities, even at trace levels, can pose a significant safety risk, necessitating rigorous analytical testing and risk assessment to ensure patient safety.

Conclusion

This compound is a powerful direct-acting mutagen whose genotoxicity is driven by its chemical decomposition to a reactive methyldiazonium ion. This electrophile methylates DNA, with the formation of the O⁶-methylguanine adduct being the key initiating event for its characteristic G:C to A:T transition mutations. The cellular capacity to repair this lesion via the AGT enzyme is a crucial factor in mitigating its mutagenic effects. Standardized and enhanced mutagenicity assays, particularly the Ames test, are essential tools for identifying and characterizing the risks associated with NMUT and other N-nitroso compounds. A thorough understanding of these mechanisms and testing methodologies is fundamental for researchers and drug development professionals dedicated to the principles of chemical and pharmaceutical safety.

References

-

Title: Repair of O 6 -carboxymethylguanine adducts by O 6 -methylguanine-DNA methyltransferase in human colon epithelial cells Source: Oxford Academic URL: [Link]

-

Title: N-Nitroso-N-methylurea - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Repair of O6-methylguanine adducts in human telomeric G-quadruplex DNA by O6-alkylguanine-DNA alkyltransferase Source: PubMed URL: [Link]

-

Title: this compound (IARC Summary & Evaluation, Volume 4, 1974) Source: InChem.org URL: [Link]

-

Title: Enhanced Repair of O6-Methylguanine DNA Adducts in the Liver of Transgenic Mice Expressing the ada Gene Source: AACR Journals URL: [Link]

-

Title: N-Nitroso-n-methylurea Source: EPA URL: [Link]

-

Title: N-Nitroso-N-methylurea (IARC Summary & Evaluation, Volume 17, 1978) Source: Inchem.org URL: [Link]

-

Title: Pyridyloxobutyl DNA adducts inhibit the repair of O6-methylguanine Source: PubMed URL: [Link]

-

Title: Methyl DNA adducts, DNA repair, and hypoxanthine-guanine phosphoribosyl transferase mutations in peripheral white blood cells from patients with malignant melanoma treated with dacarbazine and hydroxyurea Source: PubMed URL: [Link]

-

Title: N-NITROSO-N-METHYLUREA HAZARD SUMMARY Source: NJ.gov URL: [Link]

-

Title: this compound | C4H8N2O3 Source: PubChem URL: [Link]

-

Title: Mechanisms of inhibition of N-nitroso compounds-induced mutagenicity Source: PubMed URL: [Link]

-

Title: [Metabolic activation of N-methyl-N-nitrosourea in normal and tumor cells] Source: PubMed URL: [Link]

-

Title: Carcinogenicity of single doses of N-nitroso-N-methylurea and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues Source: PubMed URL: [Link]

-

Title: N-Nitroso-N-methylurea – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products Source: EMA URL: [Link]

-

Title: Ames Test for N-Nitrosamines: Assessing Mutagenicity Source: IPHASE Biosciences URL: [Link]

-

Title: Enzymology of repair of DNA adducts produced by N-nitroso compounds Source: PubMed URL: [Link]

-

Title: this compound Source: OEHHA - CA.gov URL: [Link]

-

Title: Some N-Nitroso Compounds Source: IARC Publications URL: [Link]

-